N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a compound related to a class of inhibitors that target specific enzymes involved in neurotransmitter regulation and metabolism. The study of such compounds is crucial for understanding and potentially treating various neurological and psychiatric disorders. Phosphonate and phosphinate analogues of N-acylated gamma-glutamylglutamate, for instance, have been shown to inhibit glutamate carboxypeptidase II (GCP II), an enzyme implicated in neurotransmitter regulation, with high potency1. This inhibition could have significant implications for the metabolism of folate or antifolate poly-gamma-glutamates, which are important in numerous physiological processes.
In neurology, the role of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide could be significant in understanding the neurotransmitter dynamics within the lateral olfactory tract. The compound's ability to inhibit GCP II and thus modulate NAAG levels suggests a potential role in olfactory functions and related neurological pathways2.
In psychiatry, the modulation of glutamatergic neurotransmission by compounds like N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is of particular interest. N-acetylcysteine (NAC), a related acetylated amino acid, has been investigated for its therapeutic potential in a range of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder3. The mechanisms of action are believed to involve more than just antioxidant effects, with modulation of glutamatergic, neurotropic, and inflammatory pathways playing a role. This suggests that compounds inhibiting GCP II could have similar therapeutic applications by affecting these pathways.
The inhibitory effects of phosphonate and phosphinate analogues on GCP II also present potential utility as diagnostic agents. By affecting the metabolism of folate or antifolate poly-gamma-glutamates, these compounds could serve as probes to understand the metabolic pathways involved in various diseases and could aid in the development of diagnostic markers or therapeutic targets1.
The synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide involves several key steps, typically performed under controlled laboratory conditions to ensure purity and yield. The general method includes:
The reaction conditions typically involve:
The molecular structure of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide can be described as follows:
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide participates in several chemical reactions relevant to its function:
These reactions are crucial for understanding how this compound modulates cellular signaling pathways.
The mechanism of action for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide primarily involves its interaction with SH2 domains of proteins such as Src kinases.
Studies have shown that this compound can inhibit or enhance specific signaling pathways depending on the cellular context and concentration used .
These properties are essential for handling and application in laboratory settings.
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide has several scientific applications:
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS 190078-50-3) is a synthetic phosphopeptide with the molecular formula C₂₆H₄₂N₃O₉P and a molecular weight of 571.61 g/mol [2] [4] [5]. Its systematic IUPAC name is (4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid [7]. The compound features a dipeptide backbone (Tyr-Glu) with three critical modifications: (1) N-terminal acetylation, (2) O-phosphorylation of the tyrosine residue, and (3) C-terminal dipentylamide formation on the glutamic acid residue [2] [5]. The structural configuration is defined by the chiral centers with L-configuration at both tyrosine and glutamic acid residues, as denoted in the stereospecific SMILES notation: OC(CCC@@HNC(C@@HCC1=CC=C(OP(O)(O)=O)C=C1)=O)=O [2] [10].
Table 1: Structural Characteristics of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
Property | Description |
---|---|
Peptide Sequence | Modified YE dipeptide |
Modifications | Tyr-1: N-Acetyl-O-phosphono; Glu-2: N,N-Dipentylamide |
Predicted Density | 1.248 g/cm³ |
Solubility Characteristics | Soluble in organic solvents (DMSO, chloroform, ethyl acetate) |
Storage Stability | Stable when desiccated at -20°C |
The phosphotyrosine moiety serves as the primary recognition element for SH2 domains, while the dipentylamide modification enhances membrane permeability and stabilizes the bioactive conformation through hydrophobic interactions [5] [9]. The predicted pKa of 1.27±0.30 indicates strong acidity at physiological pH, primarily contributed by the phosphate group [10]. X-ray crystallographic studies of analogous compounds suggest that the pentyl chains adopt an extended conformation that mimics native peptide interactions beyond the phosphotyrosine binding pocket [2].
The development of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide represents a strategic evolution in SH2 domain-targeted research during the mid-1990s. Prior phosphopeptides like the pentapeptide N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (IC₅₀ = 1 μM for Src SH2) demonstrated that short sequences could effectively inhibit domain interactions but suffered from poor cellular permeability and metabolic instability [9]. This limitation catalyzed research into minimized phosphopeptide analogs with enhanced drug-like properties.
Charifson et al. (1997) pioneered thermodynamic and structural studies identifying the Tyr-Glu dipeptide core as the minimal functional unit for Src SH2 binding [2]. This foundational work enabled Pacofsky et al. (1998) to design and characterize N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide as a potent dipeptide inhibitor (IC₅₀ = 160 nM) through strategic C-terminal modification [2] [5]. The dipentylamide group was specifically engineered to replace the natural C-terminal residues while maintaining high-affinity binding through hydrophobic interactions with the Src SH2 domain's specificity pocket. This design breakthrough marked a pivotal shift from native peptide mimics to rationally optimized ligands with improved pharmacological profiles [5] [9].
Table 2: Evolution of Src SH2-Targeted Phosphopeptide Ligands
Compound | Affinity (IC₅₀) | Design Innovation | Research Impact |
---|---|---|---|
N-Ac-pTyr-Glu-Glu-Ile-Glu (1994) | 1.0 μM | First-generation pentapeptide ligand | Demonstrated SH2 domain targetability |
N-Ac-pTyr-Glu Dipentylamide (1998) | 160 nM | Hydrophobic C-terminal modification | Achieved 6-fold affinity increase with reduced polarity |
Non-phosphorylated inhibitors (2002) | >10 μM | Phosphotyrosine mimetics | Proof-of-concept for phosphate-free ligands |
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide has served as a critical pharmacological tool for investigating Src homology 2 (SH2) domain function and signal transduction mechanisms. SH2 domains constitute the largest family of phosphotyrosine-binding modules in humans, with 120 domains across 110 proteins that modulate key signaling pathways [6]. This compound exhibits selective binding to the Src SH2 domain, competitively disrupting its interaction with phosphorylated tyrosine residues on target proteins like EGFR and FAK [2] [9]. Its binding specificity arises from molecular recognition of both the phosphotyrosine and the +3 hydrophobic pocket (occupied by the dipentylamide moiety), which aligns with the "pYEEI" optimal binding motif for Src family SH2 domains [6] [9].
In structural biology, this ligand has facilitated crystallographic studies defining atomic-level interactions between phosphopeptides and SH2 domains. Research by Pacofsky et al. demonstrated that the dipentylamide group occupies the BC loop binding pocket of Src SH2, mimicking isoleucine interactions in native peptide ligands [2] [5]. Beyond Src-specific studies, this compound has contributed to systems-level investigations of SH2 networks. When used in high-density peptide chip profiling technologies, it helped validate the specificity classification of SH2 domains into 17 distinct recognition clusters based on sequence preferences [6]. This research revealed that SH2 domains with less than 40% sequence homology can share identical binding specificities, while highly homologous domains (>80% identity) may exhibit divergent peptide recognition profiles—a phenomenon attributable to subtle amino acid variations in the binding cleft [6].
Table 3: SH2 Domain Classification Enabled by Phosphopeptide Ligands
SH2 Specificity Class | Representative Domains | Recognition Motif | Research Applications |
---|---|---|---|
Src-like (Class I) | Src, Fyn, Lck, Hck | pYEEI/pYIEE | Oncogenic signaling studies |
Grb2-like (Class II) | Grb2, GADS, Mona | pYXNX | Growth factor receptor mapping |
STAT (Class III) | STAT1, STAT3, STAT5 | pYXPQ | Cytokine signaling analysis |
PLCγ (Class IV) | PLCγ1, PLCγ2 | pYVXP | Calcium regulation studies |
The compound's utility extends to cellular pathway validation, where it has been employed to inhibit Src-mediated signal transduction without cross-reactivity with unrelated SH2 domains such as those in STAT or Crk proteins [6]. This selectivity profile has made it particularly valuable for dissecting Src-specific functions in complex signaling networks. Additionally, its role in developing artificial neural network predictors (NetSH2) has helped advance computational modeling of SH2-phosphopeptide interactions, with experimental binding data from this ligand contributing to training sets that achieved an average Pearson correlation coefficient of 0.4 between predicted and observed interactions [6]. These computational resources continue to support the exploration of SH2-mediated interaction networks documented in public databases like PepSpotDB [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: